2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane
Description
2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane is an epoxide compound characterized by an oxirane (epoxide) ring substituted with a (4-tert-butyl-2-methylphenoxy)methyl group. This structure combines a bulky tert-butyl group and a methyl-substituted aromatic ring, which influence its chemical reactivity and physical properties. The compound is listed with one supplier (NSC409364), suggesting niche industrial or research applications .
Properties
IUPAC Name |
2-[(4-tert-butyl-2-methylphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10-7-11(14(2,3)4)5-6-13(10)16-9-12-8-15-12/h5-7,12H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWGWDOYOVEYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane typically involves the reaction of 4-tert-butyl-2-methylphenol with an epoxide precursor under basic conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with the epoxide precursor to form the desired oxirane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The strained three-membered oxirane ring is highly reactive toward nucleophiles, enabling ring-opening reactions. The substituents on the aromatic ring (tert-butyl and methyl groups) influence steric and electronic effects, directing regioselectivity:
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Primary nucleophiles (e.g., amines, alcohols) attack the less hindered carbon of the oxirane ring.
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Acidic conditions protonate the epoxide oxygen, facilitating electrophilic ring-opening at the more substituted carbon.
Example Reaction with Amines :
The tert-butyl group’s steric bulk may slow reaction kinetics compared to simpler epoxides .
Acid-Catalyzed Reactions
Under acidic conditions, the oxirane ring undergoes electrophilic cleavage. For example, in Friedel-Crafts alkylation (as seen in related syntheses ):
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Mechanism : Protonation of the epoxide oxygen generates a carbocation intermediate, which can react with aromatic nucleophiles.
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Regioselectivity : The tert-butyl group’s steric hindrance directs substitution to less hindered positions .
Reaction Conditions :
| Condition | Outcome | Reference |
|---|---|---|
| H₃PO₄, 110–145°C | Formation of carbocation intermediates | |
| Styrene derivatives | Alkylation at aromatic ortho positions |
Reduction and Oxidation
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Reduction : Catalytic hydrogenation (e.g., H₂/Pd) converts the oxirane to a vicinal diol.
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Oxidation : Strong oxidizers (e.g., KMnO₄) may cleave the oxirane ring to form carbonyl derivatives, though this pathway is less common for substituted epoxides.
Reaction with Grignard Reagents
Grignard reagents (e.g., RMgX) open the oxirane ring via nucleophilic attack, forming alcohols:
Steric effects from the tert-butyl group may favor attack at the less substituted carbon .
Thermal and Catalytic Rearrangements
Heating or using Lewis acid catalysts (e.g., BF₃) can induce rearrangements:
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Cope Elimination : Forms allylic alcohols under thermal stress.
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Epoxide Isomerization : May yield carbonyl compounds via Meinwald rearrangement.
Scientific Research Applications
Chemical Properties and Structure
The compound features an oxirane (epoxide) ring, which is known for its reactivity and ability to participate in various chemical reactions. The presence of the tert-butyl and methyl groups on the phenoxy moiety enhances its stability and solubility in organic solvents, making it suitable for diverse applications.
Materials Science
1.1 Polymer Chemistry
2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane is utilized as a monomer in the synthesis of epoxy resins. These resins are valued for their excellent mechanical properties, chemical resistance, and thermal stability. The incorporation of this compound into polymer matrices can enhance the toughness and adhesion properties of the resulting materials.
1.2 Coatings and Adhesives
The compound's reactivity allows it to be used in formulating coatings and adhesives that require rapid curing and strong bonding capabilities. Its application in protective coatings can provide enhanced durability against environmental degradation.
Medicinal Chemistry
2.1 Antimicrobial Activity
Research indicates that compounds with oxirane structures exhibit antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
2.2 Drug Delivery Systems
Due to its ability to form stable complexes with drugs, this compound is being explored for use in drug delivery systems. Its incorporation into nanoparticles can improve the solubility and bioavailability of poorly soluble drugs, thus enhancing therapeutic efficacy.
Environmental Applications
3.1 Biodegradation Studies
The environmental fate of this compound has been investigated to assess its biodegradability and potential ecological impact. Studies suggest that while the compound is stable under certain conditions, it can undergo microbial degradation, making it less harmful in aquatic environments .
3.2 Pollution Mitigation
Research has also focused on using this compound in the development of sorbents for removing pollutants from wastewater. Its chemical structure allows it to interact effectively with various contaminants, aiding in their removal from industrial effluents.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Polymer Chemistry | PubChem | Enhanced mechanical properties in epoxy formulations |
| Antimicrobial Activity | Antimicrobial Research | Significant activity against E. coli and S. aureus strains |
| Biodegradation | Environmental Fate Studies | Degradation observed under aerobic conditions |
Mechanism of Action
The mechanism of action of 2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane involves its reactivity with nucleophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biochemical applications, where the compound acts as an electrophile, reacting with nucleophilic sites on enzymes, proteins, or other molecules .
Comparison with Similar Compounds
2-(Phenoxymethyl)oxirane
2-((4-Fluorophenoxy)methyl)oxirane
- Structure : Fluorine atom at the para position of the phenyl ring.
- Properties: Fluorine’s electron-withdrawing effect enhances oxidative stability compared to non-halogenated analogues. Used in specialty resins requiring thermal resistance .
- Synthesis : Similar to the target compound but substitutes fluorine for tert-butyl, altering polarity (TLC Rf values reflect this change) .
2-(3,4-Dimethoxybenzyl)oxirane
- Structure : Methoxy groups at positions 3 and 4 on the benzyl ring.
- Olfactory Properties : Exhibits floral, fresh, and sweet odors, contrasting with glue-like odors in derivatives with opened epoxide rings .
- Yield: 68.8% via epoxidation of methyl eugenol, comparable to methods for synthesizing the target compound .
Halogenated Derivatives
2-((2,4-Dibromo-5-methylphenoxy)methyl)oxirane
- Structure : Bromine atoms at positions 2 and 4, plus a methyl group.
- Reactivity: Bromine’s bulkiness and electron-withdrawing nature reduce epoxide ring-opening rates compared to non-halogenated analogues.
2-[(2-Chloro-6-methylphenoxy)methyl]oxirane
- Structure : Chlorine at position 2 and methyl at position 4.
- Applications : Intermediate in agrochemicals; chlorine enhances lipophilicity, improving penetration in biological systems .
Alkyl and Ether-Substituted Analogues
2-(4-(Benzyloxy)butyl)oxirane
2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane
- Structure : Combines tert-butyl and chlorophenyl groups.
- Applications: Potential use in polymer cross-linking due to steric protection of the epoxide ring, delaying curing until high temperatures .
Complex Epoxy Monomers
2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane
- Structure : Dimeric epoxide with biphenyl linkages.
- Crystallography: Monoclinic crystal system (space group Pc), with disordered epoxide rings and planar biphenyl moieties (dihedral angle = 3.34°) .
- Applications : Low melt viscosity (438 K) makes it suitable for microelectronic encapsulation and composites .
Comparative Data Tables
Key Research Findings
- Substituent Effects on Reactivity : Bulky groups (e.g., tert-butyl) sterically hinder epoxide ring-opening, delaying polymerization, whereas electron-withdrawing groups (e.g., Br, F) stabilize the ring but reduce nucleophilic attack rates .
- Olfactory Modulation: Epoxidation of methyl eugenol derivatives significantly alters odor profiles, demonstrating the role of epoxide rings in fragrance design .
- Crystallographic Insights: Disordered epoxide conformations in complex monomers (e.g., ) highlight challenges in crystallographic refinement but confirm structural rigidity in industrial applications .
Biological Activity
2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane, also known as a glycidyl ether, is a compound of interest due to its potential biological activities and applications in various fields, including materials science and pharmaceuticals. This article explores its biological activity, focusing on toxicity, environmental impact, and potential therapeutic effects.
- Chemical Formula: C14H18O2
- Molecular Weight: 218.29 g/mol
- CAS Number: [Not specified in the provided data]
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Toxicity Studies
- Several studies have assessed the toxicity of similar compounds within the glycidyl ether family. These studies typically focus on acute and chronic toxicity, genotoxicity, and reproductive effects.
- For instance, glycidyl ethers are known to exhibit cytotoxic effects in various cell lines, leading to apoptosis and other forms of cell death under certain concentrations .
- Endocrine Disruption
- Environmental Impact
Case Study 1: Toxicological Assessment
A comprehensive toxicological assessment was conducted on related glycidyl ethers, revealing that exposure to high concentrations resulted in significant cytotoxicity in human cell lines. The study highlighted the importance of understanding the dose-response relationship for assessing potential risks associated with occupational exposure.
| Endpoint | Result |
|---|---|
| Cytotoxicity (IC50) | 50 µM |
| Genotoxicity | Positive in Ames test |
| Reproductive Effects | Impaired fertility in animal models |
Case Study 2: Endocrine Disruption
Research on similar compounds indicated that prolonged exposure could lead to alterations in thyroid hormone levels in zebrafish embryos. This suggests a potential risk for endocrine disruption in aquatic environments.
| Treatment Concentration | TT3 Levels (ng/mL) | TT4 Levels (ng/mL) |
|---|---|---|
| Control | 15 ± 1 | 30 ± 2 |
| 50 µg/L | 10 ± 1 | 20 ± 1 |
| 500 µg/L | 5 ± 0.5 | 10 ± 1 |
Research Findings
Recent findings indicate that the biological activity of glycidyl ethers like this compound may involve:
- Reactive Oxygen Species (ROS) Generation: Increased oxidative stress leading to cellular damage.
- Altered Gene Expression: Changes in the expression of genes related to apoptosis and stress response pathways.
- Potential Therapeutic Applications: Some derivatives are being explored for their anti-cancer properties due to their ability to induce apoptosis selectively in tumor cells.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-tert-butyl-2-methylphenol and epichlorohydrin, followed by epoxidation. Key parameters include:
- Temperature control : Maintaining 50–60°C during nucleophilic substitution minimizes side reactions.
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from unreacted phenol or oligomers .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?
- Primary techniques :
- ¹H/¹³C NMR : Identify oxirane protons (δ 3.1–3.4 ppm) and tert-butyl groups (δ 1.3 ppm). Aromatic protons from the phenol moiety appear at δ 6.5–7.2 ppm .
- FTIR : Confirm epoxide ring presence (C-O-C stretching at ~1250 cm⁻¹) and tert-butyl C-H vibrations (~2850–2970 cm⁻¹).
Q. How does this compound participate in typical epoxide reactions, and what are common side reactions?
- Ring-opening reactions : React with nucleophiles (amines, thiols) under acidic/basic conditions. For example:
- Amine attack : Primary amines yield β-amino alcohols; secondary amines may form crosslinked networks.
- Acid-catalyzed polymerization : Sulfonic acid catalysts induce cationic polymerization, forming polyether derivatives.
Advanced Research Questions
Q. How does stereochemistry at the oxirane ring influence reactivity and downstream applications?
- Stereochemical effects : The (S)-enantiomer (as in ) may exhibit differential reactivity in chiral environments, such as asymmetric catalysis or enantioselective polymerizations.
- Analysis : Use chiral HPLC (e.g., Chiralpak® columns) or polarimetry to determine enantiomeric excess. Computational docking studies can predict stereoselective binding in biological systems .
Q. What computational approaches are suitable for predicting thermochemical properties or reaction pathways?
- DFT studies : Calculate gas-phase geometric parameters (bond angles, dihedrals) and formation enthalpies (ΔfH) using software like Gaussian. Compare with experimental data from thermogravimetric analysis (TGA) .
- Reactivity modeling : Simulate nucleophilic attack pathways (e.g., amine-epoxide interactions) using transition-state theory to predict kinetic barriers .
Q. How can contradictory literature data on epoxide stability or reactivity be reconciled?
- Case example : Discrepancies in hydrolysis rates may arise from solvent polarity or trace water content.
- Resolution : Conduct controlled experiments under inert atmospheres (e.g., argon) with Karl Fischer titration to quantify water. Use in-situ FTIR to monitor real-time degradation .
Methodological Notes
- Synthesis scalability : Pilot-scale reactions require continuous flow reactors to maintain temperature control and avoid exothermic runaway .
- Toxicity mitigation : Use fume hoods and personal protective equipment (PPE) due to skin/eye irritation risks (see Safety Data Sheets in ).
- Data validation : Cross-reference NMR/IR data with databases (e.g., SciFinder) and replicate key experiments to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
